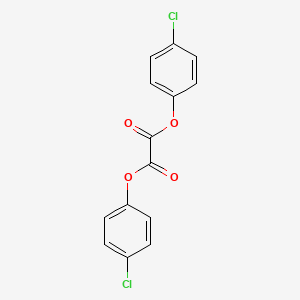
Bis(4-chlorophenyl) Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl) oxalate is an organic compound with the chemical formula C14H8Cl2O4. It is a derivative of oxalic acid, where two 4-chlorophenyl groups are attached to the oxalate moiety. This compound is known for its role in chemiluminescence, where it is used in glow sticks and other light-emitting devices .
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-chlorophenol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{(COCl)2 + 2 C6H4ClOH → C14H8Cl2O4 + 2 HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is conducted in large reactors with controlled temperatures to ensure maximum yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve substitution, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can replace the chlorine atoms under appropriate conditions.
Catalysts: Palladium or other transition metals can facilitate these reactions.
Major Products:
Substituted Phenyl Oxalates: Depending on the nucleophile used, various substituted phenyl oxalates can be formed.
Chemistry:
Chemiluminescence: this compound is widely used in chemiluminescent reactions, particularly in glow sticks and other light-emitting devices.
Biology and Medicine:
Imaging: Its chemiluminescent properties make it useful in biological imaging and diagnostic assays.
Industry:
作用机制
The chemiluminescent reaction of bis(4-chlorophenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable peroxyacid ester, which decomposes to produce carbon dioxide and an excited state of the fluorescent dye. The dye then returns to its ground state by emitting light .
Similar Compounds:
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,6-dichlorophenyl) oxalate
Comparison:
- Chemiluminescence Efficiency: this compound is often preferred due to its high efficiency in chemiluminescent reactions compared to other derivatives.
- Stability: The stability of this compound is comparable to other chlorinated oxalates, but it offers a balance between reactivity and stability .
属性
| 3155-18-8 | |
分子式 |
C14H8Cl2O4 |
分子量 |
311.1 g/mol |
IUPAC 名称 |
bis(4-chlorophenyl) oxalate |
InChI |
InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |
InChI 键 |
MBONTEKTGWLRLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)
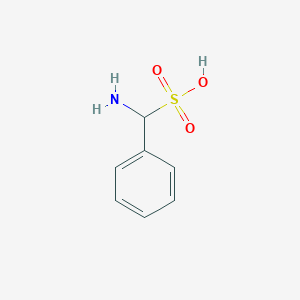
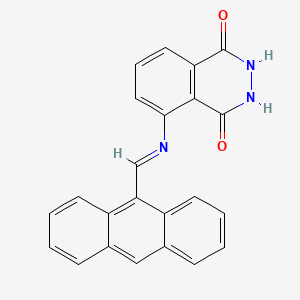
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)
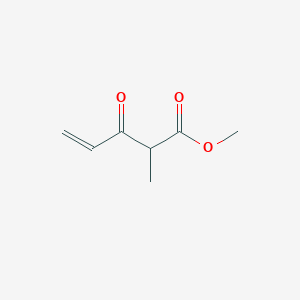


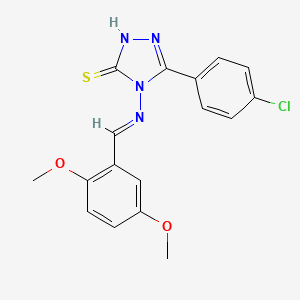
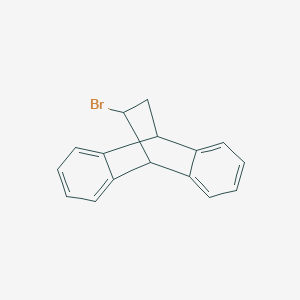
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)


